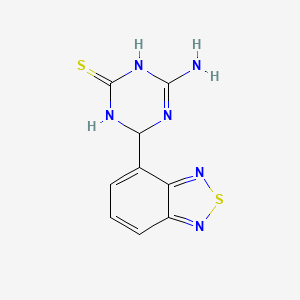

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (BTD) is a chemical compound with a wide range of applications in scientific research. It has been used in various fields such as biochemistry, physiology, and pharmacology, and it has been found to have potential for use in drug development. BTD is a member of the benzothiadiazole family, which is a group of compounds that are known to have anti-inflammatory, anti-oxidant, and anti-cancer properties. BTD has been studied extensively in recent years, and its synthesis and mechanism of action have been well-documented.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

The derivatives of benzothiazole, specifically focusing on 4-amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, have been synthesized and evaluated for their corrosion inhibiting effects. Studies have shown that these compounds exhibit significant corrosion inhibition efficiency for carbon steel in acidic environments. The effectiveness of these inhibitors is attributed to their ability to adsorb onto metal surfaces through both physical and chemical interactions. The synthesis of such inhibitors provides a potent solution for corrosion protection in industrial applications, particularly in harsh chemical environments. This highlights the compound's potential in developing corrosion-resistant materials and coatings (Hu et al., 2016).

Anticancer Activity

Research into the synthesis of fused heterocyclic compounds, including those derived from 4-amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, has unveiled their potential as cytotoxic agents against various cancer cell lines. The incorporation of thiophene moieties into the 1,2,4-triazine structure has led to compounds with promising anticancer activity. This development is crucial for the ongoing search for more effective and targeted cancer therapies. It represents a step forward in the design of novel chemotherapeutic agents that could offer improved outcomes for patients with cancer (Saad et al., 2011).

Antimicrobial Activity

The exploration of new antimicrobial agents remains a critical area of pharmaceutical research due to the increasing resistance to existing antibiotics. Derivatives of 4-amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol have been synthesized and tested for their antimicrobial efficacy. These compounds have exhibited significant activity against a range of microbial pathogens, highlighting their potential as the basis for developing new antimicrobial drugs. Such studies are vital for addressing the global challenge of antibiotic resistance and paving the way for the introduction of novel antimicrobial agents into clinical practice (Idrees et al., 2019).

Propiedades

IUPAC Name |

4-amino-2-(2,1,3-benzothiadiazol-4-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6S2/c10-8-11-7(12-9(16)13-8)4-2-1-3-5-6(4)15-17-14-5/h1-3,7H,(H4,10,11,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZJKLRPWLIAGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C3NC(=S)NC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-3-[(4-methylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1344858.png)

![[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1344872.png)

![[(4-Methoxyphenyl)(2-oxo-2-{[3-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid](/img/structure/B1344873.png)

![[(4-Methoxyphenyl)(2-oxo-2-{[4-(trifluoromethyl)-benzyl]amino}ethyl)amino]acetic acid](/img/structure/B1344874.png)

![[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344875.png)

amino]-acetic acid](/img/structure/B1344880.png)

![[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344883.png)

![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344884.png)

![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344888.png)

![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344889.png)

![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)